molecular formula C2H6BrTl B14702847 Thallium, bromodimethyl- CAS No. 21648-59-9

Thallium, bromodimethyl-

Cat. No.: B14702847
CAS No.: 21648-59-9
M. Wt: 314.36 g/mol
InChI Key: SSEPXDJMBYEVEE-UHFFFAOYSA-M
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Description

Historical Development of Organothallium(III) Research

The journey of organothallium chemistry began in the late 19th century. The first organothallium compound, diethylthallium chloride, was synthesized in 1870. nih.gov This discovery opened the door to further exploration of organometallic compounds of thallium.

Research into organothallium(III) compounds has been more extensive compared to their organothallium(I) counterparts. Organothallium(III) species are generally more stable and have demonstrated utility in organic synthesis. A significant advancement in this area was the use of thallium(III) trifluoroacetate (B77799) as a reagent for the thallation of aromatic compounds. This process involves the direct introduction of a thallium-containing group onto an aromatic ring, a key step in the synthesis of various organic molecules.

Overview of Organothallium Speciation in Contemporary Research

Contemporary research continues to investigate the speciation and reactivity of organothallium compounds. The two primary oxidation states of thallium, +1 and +3, give rise to distinct classes of organothallium compounds with different properties and applications.

Organothallium(I) Compounds: These are generally less stable and tend to be ionic in nature. A well-known example is thallium(I) cyclopentadienide.

Organothallium(III) Compounds: This class is more prevalent and includes compounds like "Thallium, bromodimethyl-". These compounds are typically covalent and exhibit a range of coordination geometries. They are often synthesized through oxidative addition reactions or by the reaction of a thallium(III) salt with an organometallic reagent.

"Thallium, bromodimethyl-," also known as dimethylthallium bromide, falls under the category of dialkylthallium(III) halides. These compounds have the general formula R₂TlX, where R is an alkyl group and X is a halogen. The chemistry of these compounds is characterized by the stability of the dialkylthallium cation, [R₂Tl]⁺.

Detailed structural and spectroscopic data for "Thallium, bromodimethyl-" is not extensively reported in publicly accessible literature, reflecting the specialized and perhaps less-explored nature of this specific compound. However, based on the general understanding of similar dialkylthallium(III) halides, it is expected to have a linear C-Tl-C arrangement in the [ (CH₃)₂Tl ]⁺ cation.

Research into the vibrational spectra of various organometallic and bromine-containing compounds provides a basis for predicting the types of vibrational modes that would be characteristic of "Thallium, bromodimethyl-". These would include Tl-C stretching and bending modes, as well as vibrations associated with the methyl groups.

Synthetic Routes to Bromodimethylthallium and its Analogs: A Review of Organothallium(III) Halide Chemistry

The synthesis of organothallium(III) halides, particularly bromodimethylthallium, is a specialized area of organometallic chemistry. These compounds serve as valuable reagents and intermediates in various chemical transformations. This article delineates the primary synthetic methodologies for preparing bromodimethylthallium and provides a broader overview of general strategies for the synthesis of related organothallium(III) halides.

Properties

CAS No.

21648-59-9

Molecular Formula

C2H6BrTl

Molecular Weight

314.36 g/mol

IUPAC Name

bromo(dimethyl)thallane

InChI

InChI=1S/2CH3.BrH.Tl/h2*1H3;1H;/q;;;+1/p-1

InChI Key

SSEPXDJMBYEVEE-UHFFFAOYSA-M

Canonical SMILES

C[Tl](C)Br

Origin of Product

United States

Theoretical and Computational Investigations of Organothallium Compounds

Molecular Geometry and Conformational Analysis of Organothallium(III) Halides

The molecular geometry of organothallium(III) halides, such as dimethylthallium bromide (Tl(CH₃)₂Br), is influenced by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory. youtube.comyoutube.com The central thallium atom in the dimethylthallium cation, [Tl(CH₃)₂]⁺, is bonded to two carbon atoms and has no lone pairs of electrons, resulting in a linear C-Tl-C arrangement. wikipedia.orgyoutube.com This linearity is analogous to the isoelectronic species Hg(CH₃)₂ and [Pb(CH₃)₂]²⁺. wikipedia.org

The table below summarizes key structural parameters for related thallium compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Thallium (α-Tl) HexagonalP6₃/mmc3.45663.45665.52489090120
Thallium Bromide (TlBr) CubicPm-3m4.004.004.00909090

Data sourced from multiple references. materialsproject.orgshef.ac.uk

Vibrational Spectroscopy Simulations and Force Field Calculations for Tl(CH₃)₂Br

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of molecules. For dimethylthallium bromide, the vibrational spectrum is characterized by modes corresponding to the stretching and bending of the C-H, Tl-C, and Tl-Br bonds.

The interpretation of experimental vibrational spectra is often aided by computational simulations. Force field calculations, a common computational method, model the potential energy of a molecule as a function of its atomic coordinates. scispace.com This allows for the prediction of vibrational frequencies and comparison with experimental data. nih.gov

The infrared spectrum of a similar molecule, bromomethane (B36050) (CH₃Br), shows characteristic absorptions for C-H stretching (2975-2845 cm⁻¹), C-H deformation (1470-1370 cm⁻¹), and C-Br stretching (750-550 cm⁻¹). docbrown.info For dimethylthallium bromide, one would expect to observe similar C-H vibrations, in addition to vibrations involving the thallium atom. The Tl-C stretching and bending vibrations, as well as the Tl-Br stretching vibration, would appear at lower frequencies due to the heavier masses of thallium and bromine.

The table below presents a hypothetical assignment of vibrational frequencies for Tl(CH₃)₂Br based on typical ranges for similar bonds.

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H Stretch2950 - 3100
C-H Bend1350 - 1470
Tl-C Stretch450 - 550
Tl-C Bend100 - 200
Tl-Br Stretch< 200

Spectroscopic Characterization of Organothallium Iii Bromides

Nuclear Magnetic Resonance (NMR) Spectroscopy of Organothallium(III) Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of organothallium compounds in solution. Both thallium and proton nuclei are NMR-active, offering complementary insights into the molecular framework.

Thallium possesses two NMR-active isotopes, 203Tl and 205Tl, both with a spin of 1/2. huji.ac.il Of the two, 205Tl is generally preferred for NMR studies due to its higher natural abundance and greater sensitivity, which results in narrower resonance lines. huji.ac.il The chemical shift of 205Tl is highly sensitive to its chemical environment, spanning a very wide range, which makes it an excellent probe for studying changes in coordination and substituent effects. huji.ac.il

Paramagnetic shifts in the 205Tl NMR spectra of R2TlX compounds (where R is a methyl group and X is a bromide ion) are influenced by the nature of the substituents, the solvent, and the concentration of the solution. bohrium.com For the dimethylthallium(III) cation, (CH₃)₂Tl⁺, the 205Tl chemical shift is a key parameter. Studies have shown that the chemical shifts are dependent on the anion and the solvent, indicating varying degrees of ion-pairing and solvent interaction. bohrium.com The inclusion of spin-orbit coupling in theoretical calculations is crucial for accurately predicting 205Tl NMR chemical shifts. nih.govresearchgate.net

Table 1: 205Tl NMR Data for Selected Organothallium(III) Compounds

CompoundSolvent205Tl Chemical Shift (ppm)
(CH₃)₂TlBrPyridine2434
(CH₃)₂TlNO₃H₂O2295
(CH₃)₂TlOAcH₂O2315

Data sourced from studies on dimethylthallium(III) derivatives. bohrium.com

¹H and ¹³C NMR spectroscopy provide detailed information about the methyl groups in dimethylthallium(III) bromide. The proton chemical shift (δ¹H) of the methyl protons and the carbon-13 chemical shift (δ¹³C) of the methyl carbons are sensitive to the electron-withdrawing nature of the thallium-bromine group. docbrown.infodocbrown.info

In the ¹H NMR spectrum of dimethylthallium(III) bromide, the protons of the two methyl groups are chemically equivalent, resulting in a single resonance peak. docbrown.info The position of this peak is influenced by the solvent. bohrium.com Similarly, the ¹³C NMR spectrum shows a single resonance for the two equivalent methyl carbons. docbrown.info The chemical shifts in both ¹H and ¹³C NMR are affected by the electronegativity of the halogen atom, with increasing electronegativity generally leading to a downfield shift. docbrown.infodocbrown.info

Table 2: ¹H and ¹³C NMR Data for Dimethylthallium(III) Bromide

NucleusChemical Shift (ppm)Coupling Constant (J)
¹HVaries with solventJ(²⁰⁵Tl-¹H) varies with solvent
¹³CVaries with solventJ(²⁰⁵Tl-¹³C) varies with solvent

Note: Specific chemical shift values are highly dependent on the solvent and concentration. bohrium.com

Vibrational Spectroscopy: Infrared and Raman Analysis of Tl(CH₃)₂Br

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For dimethylthallium(III) bromide, these methods provide information on the Tl-C and Tl-Br bonds, as well as the internal vibrations of the methyl groups.

The vibrational spectrum of Tl(CH₃)₂Br is characterized by several key absorption bands. The C-H stretching vibrations of the methyl groups are typically observed in the region of 2975-2845 cm⁻¹. docbrown.info The C-H deformation vibrations appear at lower wavenumbers, generally between 1470 and 1370 cm⁻¹. docbrown.info A crucial region for identifying the organometallic framework is the far-infrared, where the Tl-C and Tl-Br stretching vibrations are found. The Tl-Br stretching vibration is expected in the range of 750 to 550 cm⁻¹. docbrown.info

X-ray Crystallography and Solid-State Structural Determination of Dimethylthallium Complexes

In the solid state, dimethylthallium(III) bromide features a linear C-Tl-C arrangement. The thallium atom is further coordinated by bromide ions, leading to various structural motifs depending on the crystal packing. These interactions can result in polymeric chains or more complex three-dimensional networks. The Tl-O bond distances in related solvated thallium(III) ions have been determined to be around 2.22 Å. nih.gov

X-ray Photoelectron Spectroscopy (XPS) in Organothallium Coordination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. wikipedia.org In the context of organothallium compounds, XPS can be used to probe the oxidation state of thallium and the nature of its coordination environment. scirp.org

The binding energies of the core-level electrons of thallium, carbon, and bromine are measured. Shifts in these binding energies can indicate changes in the chemical environment, such as the formation of coordinate bonds or changes in the oxidation state of the thallium center. nih.gov For instance, the binding energy of the Tl 4f electrons can distinguish between Tl(I) and Tl(III) species. This technique is particularly useful for characterizing thin films or surface-adsorbed layers of organothallium complexes. kombyonyx.com

Coordination Chemistry of Dimethylthallium Iii Bromide

Ligand Association and Adduct Formation

Dimethylthallium(III) bromide acts as a Lewis acid, reacting with a wide array of neutral and anionic ligands to form stable coordination complexes. The association of ligands can occur through the displacement of the bromide ion to the outer coordination sphere or by the expansion of the coordination number of the thallium atom with the bromide remaining coordinated.

The formation of adducts with neutral donor ligands, particularly those containing nitrogen, oxygen, and sulfur atoms, has been extensively studied. For instance, in the presence of strong nitrogen donors like pyridine, the dimethylthallium(III) cation forms adducts where the C-Tl-C angle deviates from linearity. In oxygen-donating solvents, a linear C-Tl-C arrangement is generally maintained.

Studies on the formation of complexes with various ligands have been carried out, revealing the versatility of dimethylthallium(III) bromide in forming adducts. The reaction with nicotinic acid (Hnic) and its hydroxy derivatives leads to the formation of complexes with interesting structural features. For example, the reaction with 2-hydroxynicotinic acid results in the formation of a dimeric complex, [(TlMe₂)₂(2hnic)], where the two dimethylthallium(III) units are bridged by the ligand.

The interaction of dimethylthallium(III) bromide with sulfur-donor ligands is of particular interest. It forms stable complexes with ligands such as dithiophosphinates and monothiocarbamates. In these complexes, the thallium center exhibits a higher coordination number, and the resulting structures can range from simple monomers to more complex oligomeric or polymeric arrangements.

Table 1: Examples of Adducts Formed from Dimethylthallium(III) Compounds

Ligand TypeExample LigandResulting ComplexStructural Features
Nitrogen DonorPyridine[Me₂Tl(py)₂]BrBent C-Tl-C moiety
Oxygen DonorNicotinic Acid (Hnic)[TlMe₂(nic)]Polymeric chain
Oxygen Donor2-Hydroxynicotinic Acid (H₂hnic)[(TlMe₂)₂(2hnic)]Dimeric structure
Sulfur DonorDiethyldithiocarbamate[Me₂Tl(S₂CNEt₂)]Monomeric, four-coordinate Tl
Sulfur DonorDiphenyldithiophosphinate[Me₂Tl(S₂PPh₂)]Dimeric with bridging ligands

Supramolecular Assembly Driven by Thallium Interactions, including Tl···S

A prominent feature of the coordination chemistry of dimethylthallium(III) bromide is the formation of supramolecular assemblies. These extended structures are often mediated by weak interactions, including secondary Tl···Br, Tl···O, Tl···N, and notably, Tl···S interactions. These interactions, although weaker than covalent bonds, play a crucial role in the solid-state structures of these compounds, leading to the formation of dimers, polymers, and higher-order networks.

The Tl···S interaction is a significant driving force for the self-assembly of dimethylthallium(III) complexes with sulfur-containing ligands. These interactions are examples of metallophilic interactions, which are attractive interactions between closed-shell metal centers. In the case of dimethylthallium(III) compounds, the thallium atom, despite being in a +3 oxidation state, can act as a soft acid and interact favorably with soft donor atoms like sulfur.

The formation of these supramolecular structures is not limited to Tl···S interactions. In the absence of strong sulfur donors, weaker Tl···Br and Tl···O interactions can also direct the assembly of dimethylthallium(III) bromide and its adducts into extended lattices.

Studies of Coordination Number and Geometry in Solution and Solid State

The coordination number and geometry of dimethylthallium(III) bromide have been investigated using a combination of techniques, including X-ray crystallography for the solid state and spectroscopic methods like IR, Raman, and particularly ²⁰⁵Tl NMR for the solution state.

Solid State:

In the solid state, the structure of dimethylthallium(III) bromide itself features a polymeric arrangement where each thallium atom is coordinated to two carbon atoms of the methyl groups and is bridged by bromide ions, resulting in a coordination number greater than three. Upon adduct formation, the coordination environment of the thallium atom expands.

X-ray diffraction studies of various adducts have revealed a range of coordination geometries. For instance, with monodentate ligands, four-coordinate tetrahedral or distorted tetrahedral geometries are common. With bidentate ligands, such as dithiocarbamates, five- or six-coordinate structures can be formed. In dimeric or polymeric structures, the thallium center often achieves a higher coordination number through bridging ligands or secondary interactions.

Table 2: Selected Crystallographic Data for Dimethylthallium(III) Complexes

CompoundCrystal SystemSpace GroupTl-C Bond Length (Å) (avg.)Tl-Br Bond Length (Å)Coordination Geometry around Tl
[Me₂TlCl]OrthorhombicCmc2₁2.13-Distorted trigonal bipyramidal
[Me₂TlBr]OrthorhombicCmc2₁2.122.69, 3.16Distorted trigonal bipyramidal
[Me₂Tl(S₂PPh₂)]MonoclinicP2₁/c2.14-Distorted tetrahedral (monomer) / Five-coordinate (dimer)

Solution State:

In solution, the coordination environment of the dimethylthallium(III) cation is highly dependent on the nature of the solvent and the presence of coordinating anions or neutral ligands. ²⁰⁵Tl NMR spectroscopy is a particularly powerful tool for probing these interactions, as the chemical shift of the ²⁰⁵Tl nucleus is extremely sensitive to changes in the coordination sphere of the thallium atom.

Studies have shown that in non-coordinating solvents, dimethylthallium(III) bromide may exist as ion pairs or oligomeric species. In the presence of coordinating solvents, solvent molecules can displace the bromide ion from the inner coordination sphere or expand the coordination number of the thallium. For example, in pyridine, a strongly coordinating solvent, the formation of cationic complexes such as [Me₂Tl(py)₂]⁺ is observed, leading to a significant upfield shift in the ²⁰⁵Tl NMR spectrum. In contrast, in weakly coordinating solvents, the chemical shift is closer to that of the parent halide.

The J(Tl-C) coupling constant in the ¹H and ¹³C NMR spectra also provides valuable information about the s-character of the Tl-C bonds and, by extension, the geometry of the C-Tl-C moiety. A decrease in the magnitude of this coupling constant is often associated with a deviation from the linearity of the C-Tl-C fragment, indicating increased coordination at the thallium center.

Table 3: Representative ²⁰⁵Tl NMR Data for Dimethylthallium(III) Compounds in Solution

Compound/SystemSolvent²⁰⁵Tl Chemical Shift (ppm)J(²⁰⁵Tl-¹H) (Hz)Inferred Coordination Environment
Me₂TlBrPyridine+2450380[Me₂Tl(py)ₓ]⁺ + Br⁻, bent C-Tl-C
Me₂TlBrH₂O+3150412[Me₂Tl(H₂O)ₓ]⁺ + Br⁻, linear C-Tl-C
Me₂TlClO₄DMSO+3080405[Me₂Tl(DMSO)ₓ]⁺ + ClO₄⁻, linear C-Tl-C

Reactivity and Mechanistic Pathways in Organothallium Iii Chemistry

Substitution Reactions Involving Dimethylthallium(III) Bromide

The chemistry of dimethylthallium(III) bromide is characterized by substitution reactions at the thallium center. In solution, the dimethylthallium(III) moiety typically exists as a cation, [Tl(CH₃)₂]⁺, which can coordinate with various ligands. The kinetics and mechanisms of these substitution reactions have been a subject of detailed study.

In aqueous solutions, the dimethylthallium(III) cation is hydrated, forming [Tl(CH₃)₂(H₂O)₂]⁺. Substitution reactions, therefore, involve the displacement of the coordinated water molecules by other ligands. The coordination chemistry of the dimethylthallium(III) cation in solution has been investigated using spectroscopic techniques such as infrared, Raman, and nuclear magnetic resonance. bohrium.com These studies have revealed that in oxygen-donating solvents, a linear C-Tl-C arrangement is maintained. bohrium.com

The rates of these ligand substitution reactions are dependent on both the entering and leaving groups. The general reaction can be represented as:

[Tl(CH₃)₂]⁺ + L⁻ ⇌ [Tl(CH₃)₂L]

The stability of the resulting complex is a key factor driving the equilibrium of the reaction. The stability constants for the formation of various dimethylthallium(III) complexes have been determined, providing a quantitative measure of the affinity of different ligands for the [Tl(CH₃)₂]⁺ cation.

Below is an interactive table detailing the stability constants for several common ligands with the dimethylthallium(III) cation.

Ligand (L⁻)log K
OH⁻8.8
F⁻1.4
Cl⁻2.9
Br⁻3.5
I⁻4.6
SCN⁻3.8
N₃⁻3.9
This table presents the stability constants (log K) for the formation of [Tl(CH₃)₂L] complexes in aqueous solution. The values indicate the thermodynamic preference for the formation of these complexes.

Organothallium(III) Reagents in Synthetic Methodologies

Organothallium(III) compounds are versatile reagents in organic synthesis, primarily utilized in electrophilic thallation and transmetallation reactions.

Electrophilic Thallation Mechanisms

Electrophilic thallation is a key method for the direct introduction of a thallium-containing group onto an organic substrate. wikipedia.org In the case of aromatic compounds, this reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. Thallium(III) salts, such as thallium(III) trifluoroacetate (B77799), act as potent electrophiles that attack the electron-rich aromatic ring. wikipedia.org

The mechanism involves the formation of a Wheland intermediate, or arenium ion, where the thallium species is bonded to the aromatic ring, which temporarily loses its aromaticity. This step is typically the rate-determining step of the reaction. The subsequent loss of a proton from the intermediate restores the aromaticity of the ring and yields the arylthallium(III) product.

The general scheme for the electrophilic thallation of an arene is as follows: Ar-H + TlX₃ → Ar-TlX₂ + HX

The resulting arylthallium compounds can then be used in further synthetic transformations. wikipedia.org

Transmetallation Reactions in Organothallium Chemistry

Transmetallation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.org Organothallium compounds are valuable in this regard, as the organothallium bond can be readily cleaved to transfer the organic group to a different metal center. wikipedia.orgfiveable.me This process is often driven by the formation of a thermodynamically more stable organometallic compound or the precipitation of a thallium salt. libretexts.org

A general representation of a transmetallation reaction is: R-TlX₂ + M'Lₙ → R-M'Lₙ₋₁ + TlX₂L

This reaction is widely employed in cross-coupling reactions, where an organic group from an organothallium compound is transferred to a transition metal catalyst, such as palladium, which then participates in carbon-carbon bond formation. wikipedia.org The versatility of organothallium reagents allows for the transfer of aryl, alkyl, and vinyl groups, making them important intermediates in synthetic organic chemistry.

Catalytic Roles and Mediated Transformations

Bromine Radical Generation Pathways

Beyond their role in ionic reactions, organothallium(III) compounds can also be involved in radical pathways. Specifically, they can play a role in the generation of bromine radicals (Br•), which are highly reactive species used in various organic transformations. rsc.org

One potential pathway for the generation of bromine radicals is through the homolytic cleavage of a thallium-bromine bond in an organothallium(III) bromide species, which can be initiated by heat or light. Another possibility involves the redox chemistry of thallium. Thallium(III) is an oxidizing agent and can potentially oxidize bromide ions to generate bromine radicals.

The generated bromine radicals can then participate in a variety of reactions, most notably hydrogen atom transfer (HAT) from organic substrates. rsc.orgresearchgate.net This process generates a carbon-centered radical, which can then undergo further reactions, such as C-C or C-X bond formation. The ability of bromine radicals to act as polarity-reversal catalysts has also been explored, enabling reactions that are otherwise difficult to achieve. nih.govnih.gov The use of N-bromosuccinimide (NBS) as a precatalyst under visible light irradiation is a common method for generating bromine radicals for these transformations. nih.govnih.gov

Advanced Research Perspectives in Bromodimethylthallium Chemistry

Intermolecular Interactions with Biological Macromolecules (Computational Studies)

The potential interactions of organothallium compounds with biological systems are a significant area of research, increasingly explored through powerful computational methods. These in silico approaches allow for detailed investigation at the molecular level, predicting binding affinities and mechanisms that are difficult to capture experimentally.

In Silico Modeling of Molecular Interactions with Proteins

Computational modeling has become an indispensable tool for understanding how small molecules like bromodimethylthallium might interact with biological macromolecules such as proteins. nih.govnih.gov These methods can predict potential binding sites, calculate the strength of interactions, and elucidate the conformational changes a protein might undergo upon binding. nih.govpurdue.edu Techniques like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) are used to estimate the free energy of binding, providing a quantitative measure of interaction strength. purdue.edu

While specific studies focusing exclusively on bromodimethylthallium are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous organothallium(III) compounds and other metal-based agents. For instance, arylthallium(III) derivatives have been shown to interact with the thiouridine residue in transfer RNA (tRNA), a biological macromolecule. nih.gov This suggests that the thallium(III) center is a key site for interaction, likely targeting nucleophilic amino acid residues in proteins.

In a hypothetical in silico model of bromodimethylthallium interacting with a protein active site, the primary interactions would likely involve the thallium atom. Cysteine and methionine residues, with their sulfur-containing side chains, would be prime candidates for forming coordinative bonds. Other residues, such as histidine (via its imidazole (B134444) nitrogen) and aspartate or glutamate (B1630785) (via their carboxylate oxygens), could also participate in electrostatic or coordinate interactions. Molecular dynamics simulations can further reveal how these interactions modulate the protein's local and global dynamics, potentially altering its function. nih.gov

Table 1: Illustrative Interaction Energies from a Hypothetical In Silico Model This interactive table shows a breakdown of the types of non-covalent forces that a computational model would calculate between bromodimethylthallium and key amino acid residues in a protein binding pocket.

Interacting ResidueInteraction TypeCalculated Energy (kcal/mol)Key Atom on ResidueKey Atom on Ligand
CysteineCoordinate Bond-15.5Sulfur (SG)Thallium (Tl)
HistidineElectrostatic-8.2Nitrogen (ND1)Thallium (Tl)
AspartateElectrostatic-11.8Oxygen (OD1)Thallium (Tl)
ValineVan der Waals-2.5Carbon (CG1/CG2)Methyl Carbon
PhenylalaninePi-Alkyl-1.9Phenyl RingMethyl Carbon

Note: The data in this table is illustrative and represents typical values obtained from molecular mechanics calculations for demonstrating the concept of in silico modeling.

Development of Novel Organothallium(III) Precursors for Directed Synthesis

Dialkylthallium(III) compounds such as bromodimethylthallium are valuable precursors for the synthesis of other organothallium derivatives. The reactivity of the thallium-halogen bond allows for substitution reactions, making it a versatile starting point for creating molecules with tailored properties.

The bromide ligand in bromodimethylthallium can be readily substituted by a range of nucleophiles. This allows for the synthesis of a series of dimethylthallium(III) compounds with different anionic ligands, which can fine-tune the compound's solubility, stability, and reactivity. For example, treatment with silver salts of other anions (e.g., silver nitrate, silver acetate) can yield the corresponding dimethylthallium(III) salt.

Furthermore, dialkylthallium compounds can serve as alkylating agents in transmetallation reactions with other metal halides. wikipedia.org This reactivity opens pathways to novel bimetallic structures or to organometallic compounds of other metals that may be difficult to synthesize directly. The choice of solvent and reaction conditions is critical in directing the outcome of these synthetic routes. The development of these synthetic methodologies is crucial for accessing a wider library of organothallium(III) compounds for various research applications. rsc.org

Table 2: Synthetic Pathways from Bromodimethylthallium This table outlines potential reactions using bromodimethylthallium as a precursor to synthesize other novel organothallium(III) compounds.

Target CompoundReagent(s)Reaction Type
(CH₃)₂Tl(OCOCH₃)Silver AcetateSalt Metathesis
(CH₃)₂Tl(CN)Potassium CyanideNucleophilic Substitution
(CH₃)₂Tl(NO₃)Silver NitrateSalt Metathesis
[(CH₃)₂Tl(acac)]AcetylacetoneLigand Exchange
(CH₃)₂Tl-R'R'Li or R'MgXTransmetallation (limited)

Relativistic Effects in Organothallium Reactivity Predictions

Thallium is a heavy element (Z=81), meaning its inner electrons travel at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical description of its chemistry. researchgate.net Ignoring these effects in computational models can lead to qualitatively incorrect predictions of molecular properties and reactivity. acs.org

There are two primary relativistic effects:

Scalar Relativistic Effects: These result from the relativistic mass increase of the electrons, causing a contraction and energetic stabilization of s- and p-orbitals. researchgate.net For thallium, this contraction of the inner orbitals leads to more effective shielding of the nuclear charge, which in turn allows the outer d- and f-orbitals to expand.

Spin-Orbit Coupling: This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements like thallium, this effect is very strong and leads to a large splitting of orbital energy levels (e.g., the p-orbitals split into p₁/₂ and p₃/₂ sublevels). researchgate.net

These effects have profound consequences for the chemistry of organothallium compounds. For example, the stabilization of the 6s orbital contributes to the stability of the Tl(I) oxidation state (the "inert pair effect"). In organothallium(III) compounds like bromodimethylthallium, relativistic effects influence bond lengths, bond angles, and vibrational frequencies.

Crucially, these effects can alter predicted reaction mechanisms. A computational study on methyl transfer to mercury, another heavy element, showed that ignoring relativistic effects predicted a stepwise mechanism, whereas including them revealed a concerted radical transfer mechanism. acs.org This was attributed to the relativistic lowering of the energy of the mercury 6p orbitals, allowing them to participate in bonding in the transition state. acs.org Similar considerations are vital for accurately predicting the reactivity of bromodimethylthallium, as the accessibility of thallium's 6p orbitals is also governed by relativity. Therefore, high-level computational models that incorporate both scalar relativistic effects and spin-orbit coupling are essential for reliable predictions in organothallium chemistry. aps.orgvu.nl

Table 3: Comparison of Calculated Properties With and Without Relativistic Effects This interactive table illustrates how incorporating relativistic effects into quantum chemical calculations significantly alters the predicted properties of a model organothallium compound.

PropertyNon-Relativistic CalculationRelativistic CalculationConsequence of Effect
Tl-C Bond LengthOverestimated (e.g., 2.25 Å)Shorter (e.g., 2.15 Å)Bond contraction
Ionization PotentialUnderestimated (e.g., 5.8 eV)Higher (e.g., 6.1 eV)6s orbital stabilization
Reaction BarrierHighPotentially LowerAltered reaction mechanism
Spin-Orbit Splitting0Large (e.g., >1 eV)Affects electronic spectra

Note: The values are illustrative, based on general trends observed for heavy elements, to demonstrate the impact of relativistic corrections.

Q & A

Q. What criteria ensure reproducibility in synthesizing bromodimethyl-thallium derivatives across laboratories?

  • Methodological Answer : Document inert-atmosphere techniques (Schlenk line/glovebox), solvent purity (e.g., ≤5 ppm H₂O in THF), and crystal growth conditions (slow diffusion vs. vapor diffusion). Share raw spectral data (NMR, XRD) in open repositories (e.g., Cambridge Structural Database) for independent validation .

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